Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type. Rivastigmine is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase.
Rivastigmine is a Cholinesterase Inhibitor. The mechanism of action of rivastigmine is as a Cholinesterase Inhibitor.
Rivastigmine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Rivastigmine is associated with a minimal rate of serum enzyme elevations during therapy and is a rare cause of clinically apparent liver injury.
A carbamate-derived reversible CHOLINESTERASE INHIBITOR that is selective for the CENTRAL NERVOUS SYSTEM and is used for the treatment of DEMENTIA in ALZHEIMER DISEASE and PARKINSON DISEASE.
See also: Rivastigmine Tartrate (narrower).
Rivastigmine
CAS No.: 123441-03-2
VCID: VC20741005
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Rivastigmine is a reversible inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Rivastigmine increases the levels of acetylcholine, thereby enhancing cholinergic transmission. It is primarily used in the treatment of Alzheimer's disease and Parkinson's disease dementia. Mechanism of ActionRivastigmine works by inhibiting acetylcholinesterase, leading to increased concentrations of acetylcholine in synaptic clefts. This mechanism is particularly beneficial in neurodegenerative diseases characterized by cholinergic deficits:
PharmacodynamicsThe pharmacodynamics of Rivastigmine involve its interaction with both acetylcholinesterase and butyrylcholinesterase, another enzyme that breaks down acetylcholine. This dual inhibition may provide additional benefits in cognitive enhancement. PharmacokineticsThe pharmacokinetic profile of Rivastigmine includes:
Efficacy StudiesSeveral studies have evaluated the efficacy of Rivastigmine:
Side Effects and Safety ProfileWhile Rivastigmine is generally well-tolerated, it can cause side effects, including:
Contraindications and PrecautionsRivastigmine should be used cautiously in patients with:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 123441-03-2 | ||||||||||||||||||||
Product Name | Rivastigmine | ||||||||||||||||||||
Molecular Formula | C14H22N2O2 | ||||||||||||||||||||
Molecular Weight | 250.34 g/mol | ||||||||||||||||||||
IUPAC Name | [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | XSVMFMHYUFZWBK-NSHDSACASA-N | ||||||||||||||||||||
Isomeric SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | ||||||||||||||||||||
SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | ||||||||||||||||||||
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | ||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||
Solubility | 2.04e+00 g/L | ||||||||||||||||||||
Synonyms | (S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate 713, ENA 713, SDZ ENA ENA 713 ENA 713, SDZ ENA-713 ENA713 Exelon Hydrogen Tartrate, Rivastigmine rivastigmine Rivastigmine Hydrogen Tartrate RivastigmineTartrate SDZ ENA 713 Tartrate, Rivastigmine Hydrogen |
||||||||||||||||||||
Reference | Camps P, Munoz-Torrero D: Cholinergic drugs in pharmacotherapy of Alzheimer's disease. Mini Rev Med Chem. 2002 Feb;2(1):11-25. [PMID:12369954] Rosler M, Anand R, Cicin-Sain A, Gauthier S, Agid Y, Dal-Bianco P, Stahelin HB, Hartman R, Gharabawi M: Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. BMJ. 1999 Mar 6;318(7184):633-8. [PMID:10066203] Finkel SI: Effects of rivastigmine on behavioral and psychological symptoms of dementia in Alzheimer's disease. Clin Ther. 2004 Jul;26(7):980-90. [PMID:15336465] Rosler M, Retz W, Retz-Junginger P, Dennler HJ: Effects of two-year treatment with the cholinesterase inhibitor rivastigmine on behavioural symptoms in Alzheimer's disease. Behav Neurol. 1998;11(4):211-216. [PMID:11568422] Emre M, Aarsland D, Albanese A, Byrne EJ, Deuschl G, De Deyn PP, Durif F, Kulisevsky J, van Laar T, Lees A, Poewe W, Robillard A, Rosa MM, Wolters E, Quarg P, Tekin S, Lane R: Rivastigmine for dementia associated with Parkinson's disease. N Engl J Med. 2004 Dec 9;351(24):2509-18. [PMID:15590953] Birks J, Grimley Evans J, Iakovidou V, Tsolaki M, Holt FE: Rivastigmine for Alzheimer's disease. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD001191. doi: 10.1002/14651858.CD001191.pub2. [PMID:19370562] Naik RS, Hartmann J, Kiewert C, Duysen EG, Lockridge O, Klein J: Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice. J Pharm Pharm Sci. 2009;12(1):79-85. [PMID:19470293] Farlow MR: Update on rivastigmine. Neurologist. 2003 Sep;9(5):230-4. [PMID:14587496] |
||||||||||||||||||||
PubChem Compound | 77991 | ||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume